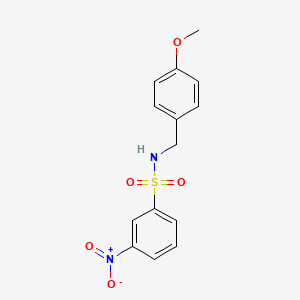

N-(4-methoxybenzyl)-3-nitrobenzenesulfonamide

CAS No.: 350993-26-9

Cat. No.: VC5227077

Molecular Formula: C14H14N2O5S

Molecular Weight: 322.34

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 350993-26-9 |

|---|---|

| Molecular Formula | C14H14N2O5S |

| Molecular Weight | 322.34 |

| IUPAC Name | N-[(4-methoxyphenyl)methyl]-3-nitrobenzenesulfonamide |

| Standard InChI | InChI=1S/C14H14N2O5S/c1-21-13-7-5-11(6-8-13)10-15-22(19,20)14-4-2-3-12(9-14)16(17)18/h2-9,15H,10H2,1H3 |

| Standard InChI Key | IVYXIOWXODCOID-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of a benzenesulfonamide core substituted with a nitro group at the 3-position and an N-(4-methoxybenzyl) moiety. The sulfonamide functional group () bridges the nitrobenzene and methoxybenzyl units, creating a planar arrangement that influences its electronic properties . The IUPAC name, N-[(4-methoxyphenyl)methyl]-3-nitrobenzenesulfonamide, reflects this connectivity .

Stereoelectronic Effects

The nitro group () induces strong electron-withdrawing effects, polarizing the benzene ring and enhancing the electrophilicity of the sulfonamide sulfur atom. Conversely, the methoxy group () donates electron density via resonance, creating a push-pull electronic configuration that stabilizes the molecule . This duality is critical for its reactivity in nucleophilic substitution and condensation reactions.

Synthesis and Reaction Pathways

Sulfonylation of 4-Methoxybenzylamine

Reaction of 4-methoxybenzylamine with 3-nitrobenzenesulfonyl chloride in dichloromethane, catalyzed by triethylamine, yields the target compound :

The reaction typically proceeds at 0–25°C with yields exceeding 90% after purification by recrystallization .

Alternative Pathways

Aryl diazonium salts of 3-nitrobenzenesulfonic acid may couple with 4-methoxybenzylamine under Ullmann or Buchwald-Hartwig conditions, though these methods are less commonly reported .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, Acetone-d6):

-

δ 8.70 (s, 1H, SO₂NH)

-

δ 8.20–7.40 (m, 4H, aromatic H from nitrobenzene)

-

δ 7.30–6.80 (m, 4H, aromatic H from methoxybenzyl)

-

δ 4.40 (d, J = 5.6 Hz, 2H, CH₂N)

13C NMR (100 MHz, Acetone-d6):

Infrared Spectroscopy

Key IR absorptions (cm⁻¹):

-

3264 (N-H stretch, sulfonamide)

-

1520 and 1350 (asymmetric/symmetric NO₂ stretches)

-

1156 (S=O symmetric stretch)

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 322.34 (calculated for ) .

Physicochemical Properties

The compound’s low aqueous solubility and moderate lipophilicity suggest utility in non-polar reaction media or as a hydrophobic pharmacophore .

Applications in Organic Synthesis

Intermediate for Heterocyclic Systems

The nitro group facilitates reduction to an amine (), enabling subsequent cyclization reactions. For example, catalytic hydrogenation yields 3-aminobenzenesulfonamide derivatives, which are precursors to sulfa drugs .

Protecting Group in Peptide Chemistry

The sulfonamide moiety can act as a temporary protecting group for amines, removable via acidic hydrolysis or reductive cleavage .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume